molecular formula C20H23N3O2S2 B2832665 N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260988-65-5

N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2832665
CAS No.: 1260988-65-5
M. Wt: 401.54
InChI Key: RBGKIHKCPJGNNB-UHFFFAOYSA-N
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Description

N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thienopyrimidine core, a dimethylphenyl group, and a butyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,5-dimethylphenyl group. This can be accomplished via a Friedel-Crafts acylation reaction, where the thienopyrimidine core is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butyl Acetamide Moiety: Finally, the butyl acetamide moiety is introduced through a nucleophilic substitution reaction. The intermediate compound is reacted with butylamine and acetic anhydride under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the butyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although more research is needed to confirm these activities and understand the underlying mechanisms.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: can be compared with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the butyl acetamide moiety and the dimethylphenyl group These features may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

N-butyl-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-5-7-21-17(24)12-27-20-22-16-6-8-26-18(16)19(25)23(20)15-10-13(2)9-14(3)11-15/h6,8-11H,4-5,7,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGKIHKCPJGNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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